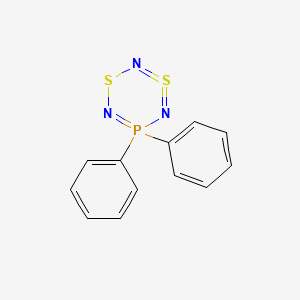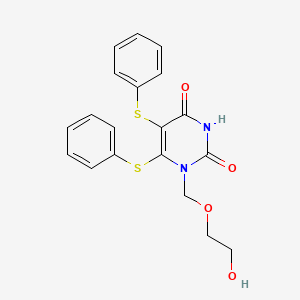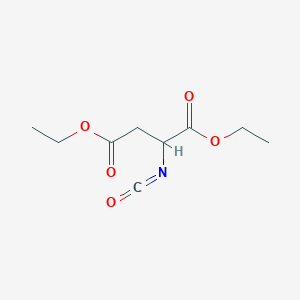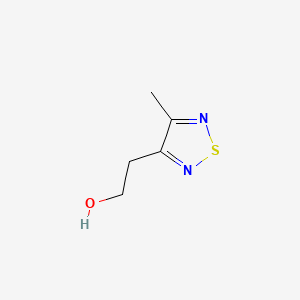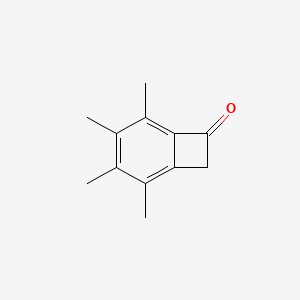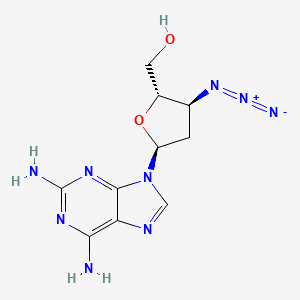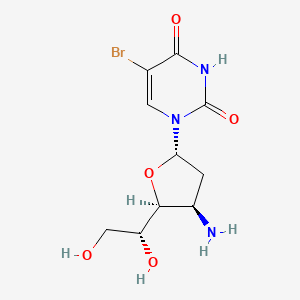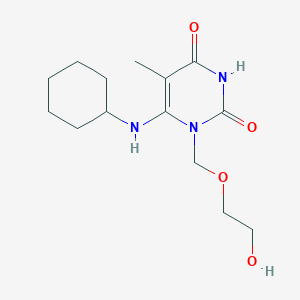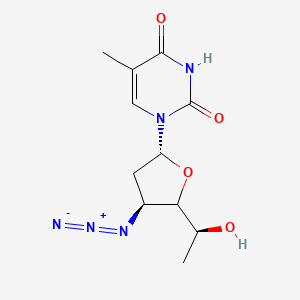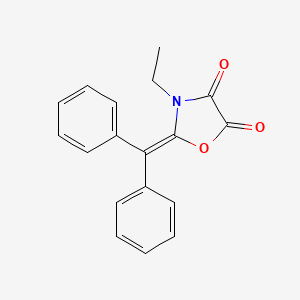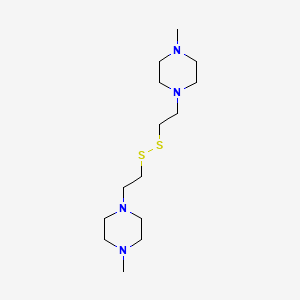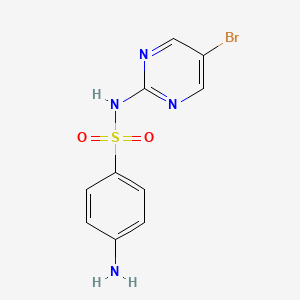
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine is a chemical compound with the molecular formula C14H30N4S2 and a molecular weight of 318.545 g/mol . This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-Methylpiperazine
- 4-(4-Methyl-1-piperazinyl)methylbenzoic acid
- 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepin-7-ol
Uniqueness
What sets 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine apart from these similar compounds is its unique dithiodiethyl linkage, which imparts distinct chemical and biological properties .
Properties
CAS No. |
55308-19-5 |
|---|---|
Molecular Formula |
C14H30N4S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(4-methylpiperazin-1-yl)ethyldisulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C14H30N4S2/c1-15-3-7-17(8-4-15)11-13-19-20-14-12-18-9-5-16(2)6-10-18/h3-14H2,1-2H3 |
InChI Key |
GEUHTTDNHITJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSSCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


